molecular formula C8H16N2O B3235573 (S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide CAS No. 1354020-88-4

(S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B3235573
CAS No.: 1354020-88-4
M. Wt: 156.23 g/mol
InChI Key: NHMWGGURJSUYGU-QMMMGPOBSA-N
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Description

(S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted at the 3-position with an ethyl-acetamide group. The stereochemistry at the pyrrolidine center (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. For instance, compounds like N-Ethyl-N-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-acetamide () and N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide () highlight the versatility of this scaffold in drug discovery .

Properties

IUPAC Name

N-ethyl-N-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWGGURJSUYGU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference Evidence
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Benzyl group at pyrrolidine N1 C₁₄H₂₀N₂O 232.33 Acute toxicity (H302), skin irritation (H315)
N-Ethyl-N-{[1-(L-valyl)-3-pyrrolidinyl]methyl}acetamide L-valyl side chain C₁₄H₂₇N₃O₂ 269.39 1 stereocenter, peptide-like structure
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide Indole-ethyl moiety C₁₄H₁₉N₃O 245.32 Synthesized via hydroformylation (59% yield)
N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-3-yl]-acetamide Hydroxyethyl group at N1 C₁₁H₂₂N₂O₂ 214.31 Discontinued commercial availability
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide Chloro-acetyl group at N1 C₁₁H₁₈ClN₂O₂ 260.73 Reactive intermediate for further derivatization

Key Observations :

  • Steric and Electronic Effects : Substituents on the pyrrolidine N1 (e.g., benzyl, hydroxyethyl, chloro-acetyl) significantly alter solubility, reactivity, and target interactions. For example, the benzyl group in enhances lipophilicity but introduces toxicity risks .
  • Stereochemistry : The (S)-configuration in the target compound and analogs (e.g., ) is crucial for enantioselective biological activity, as seen in other pyrrolidine-based drugs .

Biological Activity

(S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamide, a chiral compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and an ethyl substituent attached to the acetamide moiety. The stereochemistry of the compound is significant, as it influences its interaction with biological targets. The molecular formula is C10_{10}H18_{18}N2_2O, with a molecular weight of approximately 182.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Neurotransmitter Receptors : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmitter release and uptake. This modulation can result in alterations in mood, cognition, and behavior .
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, such as sphingomyelinase, which is crucial in neurodegenerative diseases like Alzheimer's .

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant effects on the central nervous system (CNS). It has been evaluated for its potential as a treatment for cognitive impairments associated with neurodegenerative diseases.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Preliminary studies suggest that it may reduce inflammation by modulating the production of pro-inflammatory mediators .

3. Anticancer Potential

Research into the anticancer properties of this compound indicates that it may exert cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promise in reducing cell viability in lung cancer models .

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of this compound in a mouse model of Alzheimer's disease, the compound exhibited significant improvement in cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of this compound using carrageenan-induced paw edema models. Results indicated that this compound significantly inhibited edema formation, demonstrating its potential utility in treating inflammatory disorders.

Summary of Biological Activities

Activity Description References
NeuropharmacologicalModulates neurotransmitter systems; potential treatment for cognitive impairment
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AnticancerExhibits cytotoxic effects against cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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